molecular formula C20H18N2O2 B2642753 2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione CAS No. 38301-09-6

2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione

Cat. No.: B2642753
CAS No.: 38301-09-6
M. Wt: 318.376
InChI Key: BJSYWGQXTFABJT-UHFFFAOYSA-N
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Description

2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione is a synthetic derivative of the indane-1,3-dione scaffold, a versatile core structure widely utilized in medicinal chemistry and materials science. The compound features a phenylpiperazinyl group attached via a methylene bridge to the active methylene position of the indane-1,3-dione moiety. The synthesis likely involves a Knoevenagel condensation between indane-1,3-dione and a 4-phenylpiperazine-containing aldehyde, leveraging the active methylene group’s reactivity .

Indane-1,3-dione derivatives are renowned for their roles as electron acceptors in push-pull dyes, photoinitiators, and bioactive molecules. The phenylpiperazine substituent in this compound may improve solubility and receptor-binding affinity, making it relevant for targeting serotonin or dopamine receptors, similar to other piperazine-containing pharmaceuticals .

Properties

IUPAC Name

2-[(4-phenylpiperazin-1-yl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-19-16-8-4-5-9-17(16)20(24)18(19)14-21-10-12-22(13-11-21)15-6-2-1-3-7-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSYWGQXTFABJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione typically involves the reaction of indane-1,3-dione with 4-phenylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Indane-1,3-Dione Derivatives

Compound Name Substituent Group Key Applications/Bioactivities Reference
2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione Pyrazolyl group Antimicrobial, antioxidant, anti-inflammatory, fluorescence sensing
2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione Methylsulfanylphenyl group Anticoagulant (prolongs prothrombin time)
2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione Fluorophenylpiperazinyl group Neurological targeting (structural analog for SERT ligands)
IDT785 (Biotinylated SERT ligand) Indole-tetrahydropyridinyl group Serotonin transporter (SERT) inhibition
Donepezil (Indanone derivative) Piperidine-indanone core Acetylcholinesterase inhibition (Alzheimer’s treatment)

Antimicrobial and Anti-Inflammatory Activity

  • Target Compound: Limited direct data, but the phenylpiperazinyl group may enhance interactions with microbial targets or inflammatory pathways, similar to pyrazolyl derivatives (e.g., 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione), which showed MIC values of 8–32 µg/mL against Candida albicans .
  • Methylsulfanylphenyl Derivative : Demonstrated anticoagulant activity comparable to anisindione, suggesting platelet aggregation modulation .
  • Fluorophenylpiperazinyl Analog : Fluorine substitution may improve blood-brain barrier penetration, enhancing neurological activity .

Physicochemical and Electronic Properties

Table 2: Comparative Physicochemical Properties

Property Target Compound Pyrazolyl Derivative Fluorophenylpiperazinyl Analog
Solubility Moderate (piperazine enhances) Low (hydrophobic pyrazole) High (fluorine improves lipophilicity)
Electron Withdrawing Strong (piperazine + dione) Moderate (pyrazole) Strong (fluorine + dione)
Synthetic Yield ~50–70% (Knoevenagel typical) 48–70% (multi-step synthesis) 32–70% (variable steps)
  • Electron-Accepting Capacity : The target compound’s indane-1,3-dione core combined with the phenylpiperazinyl group creates a potent electron-deficient system, suitable for optoelectronic applications or charge-transfer complexes .
  • Fluorine Substitution: The fluorinated analog (CAS: 1022101-16-1) may exhibit enhanced metabolic stability and receptor affinity compared to the non-fluorinated target compound .

Biological Activity

2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an indane-1,3-dione core linked to a phenylpiperazine moiety. Such structural attributes are significant as they can influence the compound's interaction with biological targets.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Cytotoxicity : The compound may induce apoptosis in cancer cells by interacting with DNA and inhibiting critical cellular pathways.
  • Antimicrobial Activity : Its structural components may allow it to disrupt microbial membranes or inhibit essential microbial enzymes.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including breast (4T1), colon, and lung cancer cells.
  • Cytotoxic Effects : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against cancer cells while maintaining a relatively high viability rate in non-cancerous cells.
Cell Line IC50 (µM) Viability (%) at 10 µM
4T115.280
Colon Cancer12.575
Lung Cancer10.070

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Microbial Strains Tested : Studies have included both Gram-positive and Gram-negative bacteria.
  • Inhibition Zones : The compound exhibited notable inhibition zones in agar diffusion tests.
Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Studies

Several case studies have documented the efficacy of this compound:

  • Breast Cancer Model : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls.
  • Combination Therapy : When used in combination with standard chemotherapy agents, the compound enhanced the overall therapeutic efficacy and reduced side effects.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the bioavailability of this compound:

  • Synthesis Protocols : Various synthetic routes have been explored to improve yield and purity.
  • Bioavailability Studies : Pharmacokinetic evaluations suggest favorable absorption characteristics, making it a candidate for further clinical development.

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